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molecular formula C16H13NO2 B3109887 4-Indol-1-ylmethyl-benzoic acid CAS No. 177548-85-5

4-Indol-1-ylmethyl-benzoic acid

Cat. No. B3109887
M. Wt: 251.28 g/mol
InChI Key: VRIJLWFQCYRLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07803825B2

Procedure details

Methyl 4-(1H-indol-1-ylmethyl)benzoate (9.05 g; 34 mmol) was dissolved in MeOH/THF (1:1), treated with sodium hydroxide (1.36 g, 34 mmol) stirred at room temperature overnight and concentrated under reduced pressure. The resultant concentrate was diluted with 1N sodium hydroxide (50 mL), washed with EtOAc, acidified with concentrated HCl and extracted with EtOAc. The combined extracts were dried over MgSO4 and concentrated to dryness to give the title product in 77% yield, identified by NMR and mass spectral analyses. LCMS (ESI+) 250 (MH+).
Name
Methyl 4-(1H-indol-1-ylmethyl)benzoate
Quantity
9.05 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:10][C:11]2[CH:20]=[CH:19][C:14]([C:15]([O:17]C)=[O:16])=[CH:13][CH:12]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[OH-].[Na+]>CO.C1COCC1>[N:1]1([CH2:10][C:11]2[CH:20]=[CH:19][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Methyl 4-(1H-indol-1-ylmethyl)benzoate
Quantity
9.05 g
Type
reactant
Smiles
N1(C=CC2=CC=CC=C12)CC1=CC=C(C(=O)OC)C=C1
Name
MeOH THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C1CCOC1
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The resultant concentrate
ADDITION
Type
ADDITION
Details
was diluted with 1N sodium hydroxide (50 mL)
WASH
Type
WASH
Details
washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(C=CC2=CC=CC=C12)CC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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